molecular formula C23H18BrF2N7O B12461885 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide

Cat. No.: B12461885
M. Wt: 526.3 g/mol
InChI Key: UYUTYMRFLCFYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with 2-fluoroaniline to form the intermediate 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-bromoaniline and glycine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted triazine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide
  • N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide is unique due to the presence of both fluorophenyl and bromophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C23H18BrF2N7O

Molecular Weight

526.3 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C23H18BrF2N7O/c24-14-9-11-15(12-10-14)28-20(34)13-27-21-31-22(29-18-7-3-1-5-16(18)25)33-23(32-21)30-19-8-4-2-6-17(19)26/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

UYUTYMRFLCFYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Br)NC4=CC=CC=C4F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.